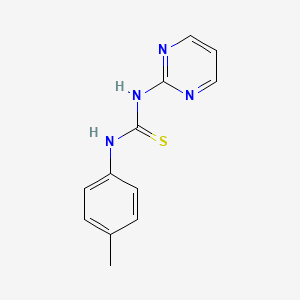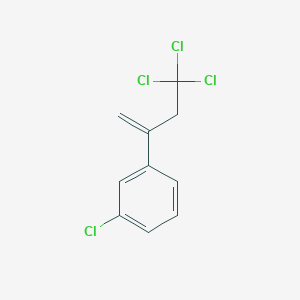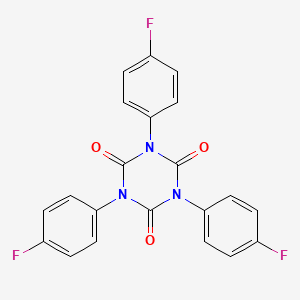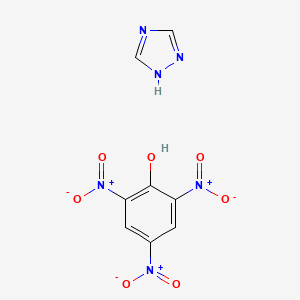
N-(4-Methylphenyl)-N'-pyrimidin-2-ylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-NH-C(=S)-NH-) attached to a 4-methylphenyl group and a pyrimidin-2-yl group. The unique structure of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea makes it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea typically involves the reaction of 4-methylphenyl isothiocyanate with 2-aminopyrimidine. The reaction is carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also reduces the production time and minimizes the formation of by-products.
化学反応の分析
Types of Reactions
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form the corresponding sulfonylurea.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst, such as sulfuric acid or aluminum chloride.
Major Products Formed
Oxidation: The major product is the corresponding sulfonylurea.
Reduction: The major product is the corresponding amine.
Substitution: The major products depend on the specific substituents introduced during the reaction.
科学的研究の応用
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability.
作用機序
The mechanism of action of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of protein-protein interactions. The compound may also interact with cellular membranes, affecting their permeability and function.
類似化合物との比較
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea can be compared with other similar compounds, such as:
N-(4-Methylphenyl)-N’-pyrimidin-2-ylurea: This compound has a similar structure but lacks the sulfur atom in the thiourea group.
N-(4-Methylphenyl)-N’-pyrimidin-2-ylthioamide: This compound has a similar structure but contains a thioamide group instead of a thiourea group.
The uniqueness of N-(4-Methylphenyl)-N’-pyrimidin-2-ylthiourea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
58930-37-3 |
|---|---|
分子式 |
C12H12N4S |
分子量 |
244.32 g/mol |
IUPAC名 |
1-(4-methylphenyl)-3-pyrimidin-2-ylthiourea |
InChI |
InChI=1S/C12H12N4S/c1-9-3-5-10(6-4-9)15-12(17)16-11-13-7-2-8-14-11/h2-8H,1H3,(H2,13,14,15,16,17) |
InChIキー |
YGKOHZFJSQKFPY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC(=S)NC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)


![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

![N-[(Benzyloxy)carbonyl]-D-alanyl-N-methyl-D-alaninamide](/img/structure/B14598967.png)




![(5-Phenylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B14598990.png)


